N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study explored the synthesis of optically active sulfonamide derivatives with potential herbicidal activity. The enantiomers of certain sulfonamide compounds were synthesized to understand their stereochemical structure-activity relationship, indicating the significance of chiral carbon in determining herbicidal efficacy (Hosokawa et al., 2001).
- Research into sulfonic acid analogues of known compounds like bexarotene revealed insights into selective retinoid X receptor (RXR) agonism. This study synthesized and evaluated several analogues for their potential in binding RXR, demonstrating modifications can lead to improved biological selectivity and potency (Heck et al., 2016).
- Novel sulfonamide derivatives derived from indanes and tetralines were synthesized and their inhibitory effects on human carbonic anhydrase isozymes were evaluated, showcasing the potential for these compounds in enzyme inhibition studies (Akbaba et al., 2014).
Chemical Synthesis and Characterization
- The development of N-hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds demonstrates innovative approaches in chemical synthesis, offering high regioselectivity and yields in the production of thioethers (Wang et al., 2017).
- A study reported the synthesis of new hydronaphthalene-sulfonamide derivatives, exploring their antimicrobial activities and providing a novel synthesis route for a commercially expensive compound, indicating the value of chemical innovation in developing potent antimicrobial agents (Mohamed et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The nature of these interactions and the resulting changes can vary widely depending on the specific derivative and target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and have shown potential for therapeutic applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-23-14-19(18-8-4-5-9-20(18)23)21(24)13-22-27(25,26)17-11-10-15-6-2-3-7-16(15)12-17/h4-5,8-12,14,21-22,24H,2-3,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGECOHUTIDJVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.